molecular formula C22H26O4 B120433 6-Oxo Norethindrone Acetate CAS No. 438244-27-0

6-Oxo Norethindrone Acetate

Cat. No. B120433
M. Wt: 354.4 g/mol
InChI Key: VWZKIXMSPWEBCV-KYPKCDLESA-N
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Description

6-Oxo Norethindrone Acetate, also known as Norethisterone Acetate (NETA), is a progestin medication used in birth control pills, menopausal hormone therapy, and for the treatment of gynecological disorders . It is a synthetic, orally active progestin, and is the acetic acid ester of norethindrone .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Oxo Norethindrone Acetate are not detailed, it is known that Norethindrone Acetate undergoes extensive biotransformation, primarily via reduction, followed by sulfate and glucuronide conjugation .

Scientific Research Applications

Norethisterone Acetate (NETA) and its special characteristics are reviewed with a focus on clinically relevant risk factors associated with estrogen action, such as migraine with aura and risk of thrombosis . Here are some details:

  • Scientific Field : Obstetrics and Gynecology .
  • Summary of the Application : NETA is widely used for contraception, in postmenopausal hormone therapy, and in treatment of abnormal uterine bleeding and endometriosis . It differs from other progestogens by their partial conversion to ethinylestradiol (EE) .
  • Methods of Application or Experimental Procedures : The narrative review is based on a medical literature search . NETA converts to significant amounts of EE; 10–20 mg NET corresponds to 20–30 µg EE .
  • Results or Outcomes : The effects of NET on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . NET also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health . Conversely, long-term use of NET is associated with a slightly increased breast cancer risk, and the risk of venous thromboembolism is moderately increased .
  • Hormonal Contraceptive

    • Scientific Field : Reproductive Medicine
    • Summary of the Application : NETA is used as a hormonal contraceptive in combination with estrogen .
    • Methods of Application : It is ingested orally .
    • Results or Outcomes : It prevents pregnancy .
  • Treatment of Menopausal Symptoms

    • Scientific Field : Gynecology
    • Summary of the Application : NETA is used as a component of menopausal hormone therapy for the treatment of menopausal symptoms .
    • Methods of Application : It is ingested orally .
    • Results or Outcomes : It helps in managing the symptoms of menopause .
  • Treatment of Abnormal Uterine Bleeding

    • Scientific Field : Gynecology
    • Summary of the Application : NETA is used for the treatment of abnormal uterine bleeding .
    • Methods of Application : It is ingested orally .
    • Results or Outcomes : It helps in managing abnormal uterine bleeding .
  • Treatment of Endometriosis

    • Scientific Field : Gynecology
    • Summary of the Application : NETA is used for the treatment of endometriosis .
    • Methods of Application : It is ingested orally .
    • Results or Outcomes : It helps in managing endometriosis .
  • Treatment of Premenstrual Syndrome (PMS)

    • Scientific Field : Gynecology
    • Summary of the Application : NETA is used for the treatment of premenstrual syndrome (PMS) .
    • Methods of Application : It is ingested orally .
    • Results or Outcomes : It helps in managing PMS .
  • Postponing Menstruation

    • Scientific Field : Gynecology
    • Summary of the Application : NETA is used for postponing menstruation .
    • Methods of Application : It is ingested orally .
    • Results or Outcomes : It helps in delaying the menstrual cycle .
  • Treatment of Hormonal Imbalance

    • Scientific Field : Endocrinology
    • Summary of the Application : NETA is used to treat abnormal vaginal bleeding caused by a hormone imbalance .
    • Methods of Application : It is ingested orally .
    • Results or Outcomes : It helps in managing hormonal imbalances .
  • Treatment of Irregular Menstrual Cycles

    • Scientific Field : Gynecology
    • Summary of the Application : NETA is used for the treatment of irregular menstrual cycles .
    • Methods of Application : It is ingested orally .
    • Results or Outcomes : It helps in managing irregular menstrual cycles .

Safety And Hazards

Norethindrone Acetate may cause serious side effects including sudden vision loss, bulging eyes, severe headache, swelling, rapid weight gain, unusual vaginal bleeding, missed menstrual periods, pelvic pain, a breast lump, a light-headed feeling, increased thirst, increased urination, liver problems, and signs of a blood clot . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Norethindrone Acetate is currently used for contraception, in postmenopausal hormone therapy, and for the treatment of gynecological disorders such as abnormal uterine bleeding and endometriosis . Future research may focus on further understanding its mechanism of action, potential side effects, and exploring new therapeutic applications .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19H,5-10,12H2,2-3H3/t15-,16-,17-,19+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZKIXMSPWEBCV-KYPKCDLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@H]34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465624
Record name 6-ketonorethisteronacetat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo Norethindrone Acetate

CAS RN

438244-27-0
Record name 6-Keto norethindrone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438244270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-ketonorethisteronacetat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-KETO NORETHINDRONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7SN766M6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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